molecular formula C23H21N3O3 B2926161 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1206989-81-2

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2926161
M. Wt: 387.439
InChI Key: SHAWELFIDMZRLN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactions

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide is a compound that can be involved in various synthetic and chemical reaction studies. For instance, compounds with similar structures have been synthesized and evaluated for their chemical properties and reactions. The synthesis of such compounds involves complex chemical reactions, including cyclization and functionalization processes, which are fundamental in medicinal chemistry for the development of new pharmaceuticals. Studies have shown the synthesis of related compounds through different chemical reactions, highlighting the versatility and potential applications of these compounds in scientific research (Dyachenko & Vovk, 2013).

Biological Activities and Potential Therapeutic Applications

Compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide have been studied for their biological activities, including cytotoxic, antimicrobial, and antipsychotic properties. These activities are crucial for the development of new therapeutic agents. For example, benzimidazo[2,1-a]isoquinolines with carboxamide side chains have been prepared and evaluated for their cytotoxic activity, showing promising results in cancer cell lines (Deady et al., 2000). Furthermore, heterocyclic carboxamides have been synthesized and evaluated as potential antipsychotic agents, indicating the diverse therapeutic potentials of these compounds (Norman et al., 1996).

Safety And Hazards

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Future Directions

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Please note that the availability of this information would depend on the extent of research that has been conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. It’s always important to refer to the primary literature for the most accurate and up-to-date information.


properties

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-22(20-13-21(29-25-20)16-4-2-1-3-5-16)24-19-9-8-15-10-11-26(14-18(15)12-19)23(28)17-6-7-17/h1-5,8-9,12-13,17H,6-7,10-11,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAWELFIDMZRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide

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